Besonprodil

Description

Properties

CAS No. |

859230-84-5 |

|---|---|

Molecular Formula |

C19H21N3O4 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C15H17N3.C4H4O4/c1-18(2)9-11-6-12(11)14-8-17-15-4-3-10(7-16)5-13(14)15;5-3(6)1-2-4(7)8/h3-5,8,11-12,17H,6,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,12+;/m1./s1 |

InChI Key |

QYXJWBDKQAIHJM-ZMPXXIOZSA-N |

SMILES |

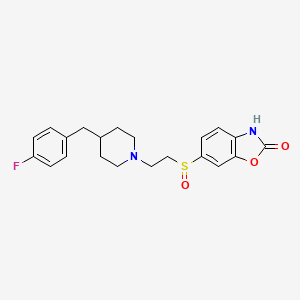

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |

Isomeric SMILES |

CN(C)C[C@H]1C[C@@H]1C2=CNC3=C2C=C(C=C3)C#N.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CC1CC1C2=CNC3=C2C=C(C=C3)C#N.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-505130; BMS 505130; BMS505130; BMS-505130 free base; UNII-E892TW82D9; E892TW82D9. |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Besonprodil

Strategic Retrosynthesis and Pioneering Approaches for Besonprodil (B1666855) Synthesis

The molecular architecture of this compound, characterized by a benzoxazolone core linked to a piperidine (B6355638) moiety via a stereogenic sulfinyl bridge and further substituted with a fluorobenzyl group, necessitates a carefully planned synthetic strategy. A logical retrosynthetic analysis would disconnect the molecule at key positions to identify readily accessible starting materials and key intermediates.

Key Intermediate Identification: Benzoxazolone Core Synthesis

A primary focus in the synthesis of this compound and its analogues is the construction of the benzoxazolone ring system. This heterocyclic moiety is crucial for the compound's activity. Synthetic strategies often commence with appropriately substituted phenols. For instance, in the synthesis of related oxazolo-annulated 3-benzazepines, which share the benzoxazolone feature of this compound, the synthesis of the key intermediate 5-(hydroxyethyl)benzoxazolone was achieved in four steps starting from 4-(2-hydroxyethyl)phenol. nih.gov This approach involves a regioselective nitration of the phenol (B47542), followed by reduction of the nitro group to an amine, and subsequent cyclization with a carbonylating agent to form the oxazolone (B7731731) ring. nih.gov

An alternative approach involves building the oxazolone ring onto a pre-existing substituted benzene. This can be achieved through processes like the reaction of an aminophenol with phosgene (B1210022) or a phosgene equivalent. The choice of starting material and synthetic route is often dictated by the desired substitution pattern on the benzoxazolone core.

Introduction of Piperidine and Fluorobenzyl Moieties

The synthesis of the 4-(4-fluorobenzyl)piperidine fragment is a critical step. This can be accomplished through various standard organic chemistry methods. One common approach involves the reductive amination of 4-piperidone (B1582916) with 4-fluorobenzaldehyde, followed by reduction of the resulting enamine or iminium ion. Alternatively, nucleophilic substitution of a suitable leaving group on a piperidine ring with a 4-fluorobenzyl halide can be employed.

The coupling of this piperidine moiety to the rest of the this compound scaffold would likely involve the formation of the ethylsulfinyl linker. This could be achieved by reacting a precursor containing the benzoxazolone and a two-carbon chain with an appropriate sulfur-containing functional group with the 4-(4-fluorobenzyl)piperidine.

Sulfinyl Group Formation and Stereochemical Considerations

A pivotal and challenging aspect of the this compound synthesis is the creation of the chiral sulfinyl group with the correct stereochemistry. The biological activity of many compounds is highly dependent on their stereoisomeric form, and this is likely the case for this compound.

The stereoselective synthesis of sulfoxides can be achieved through several methods:

Asymmetric oxidation of a prochiral sulfide: This is a common and effective method. It involves the use of a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral catalyst to selectively oxidize one of the lone pairs of electrons on the sulfur atom of a corresponding thioether precursor.

Nucleophilic substitution on a chiral sulfinate ester (Andersen synthesis): This classic method involves the reaction of a Grignard or organolithium reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol (e.g., menthol). This reaction proceeds with inversion of configuration at the sulfur atom, allowing for predictable stereochemical outcomes.

Given the importance of obtaining a single enantiomer for pharmacological evaluation, a method that provides high enantiomeric excess would be essential in a robust synthesis of this compound.

Advanced Synthetic Pathways and Methodological Refinements

The development of synthetic routes for complex molecules like this compound often inspires the application and refinement of advanced organic reactions. The synthesis of structurally related compounds provides valuable insights into the types of methodologies that are applicable.

Application of Mitsunobu Reaction in this compound Analogue Synthesis

The Mitsunobu reaction has proven to be a valuable tool in the synthesis of analogues of this compound. For example, in the synthesis of oxazolo-annulated 3-benzazepines, the Mitsunobu reaction was employed to couple the primary alcohol of 5-(hydroxyethyl)benzoxazolone with N-sulfonylated glycine (B1666218) esters. nih.gov This reaction, which proceeds under mild conditions, is highly effective for forming carbon-nitrogen bonds and is known for its stereospecificity (inversion of configuration at the alcohol carbon). This suggests that a similar strategy could be used to introduce nitrogen-containing side chains in the synthesis of this compound derivatives.

Table 1: Application of Mitsunobu Reaction in the Synthesis of a this compound Analogue Intermediate

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| 5-(hydroxyethyl)benzoxazolone | N-tosylglycine methyl ester | DIAD, PPh₃ | N-(2-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)ethyl)-N-tosylglycinate | Not specified | nih.gov |

DIAD: Diisopropyl azodicarboxylate, PPh₃: Triphenylphosphine

Intramolecular Friedel-Crafts Acylation in Tricyclic Systems

The construction of polycyclic systems, which are often found in pharmacologically active molecules, can be efficiently achieved through intramolecular cyclization reactions. The intramolecular Friedel-Crafts acylation is a powerful method for forming new rings by acylating an aromatic ring with a tethered carboxylic acid or its derivative.

In the synthesis of tricyclic analogues of this compound, this reaction has been a key step. For instance, the intramolecular Friedel-Crafts acylation of an N-tosyl protected amino acid derivative was used to construct a 3-benzazepine ring system fused to the benzoxazolone core. nih.gov The success of this cyclization is often dependent on the nature of the protecting group on the nitrogen atom, with more electron-withdrawing groups sometimes being necessary to achieve the desired cyclization product over potential side reactions. nih.gov

Role of Protective Groups in Complex this compound Derivatization

In the multistep synthesis of complex this compound derivatives, the use of protective groups is crucial for masking reactive functional groups and enabling selective transformations. The choice of protecting group is dictated by its stability under specific reaction conditions and the ease of its subsequent removal.

A key structural feature requiring protection during the synthesis of this compound analogues is the acidic N-H of the benzoxazolone ring system. The p-methoxybenzyl (PMB) group is one such protective group employed for this purpose. d-nb.info Its introduction is necessary before subsequent modifications to other parts of the molecule. d-nb.info However, the PMB group can be difficult to cleave in the final steps, sometimes requiring harsh conditions like high hydrogen pressure and the addition of acid, which may not always be successful. d-nb.info

For the protection of amino moieties during the construction of annulated benzazepine rings, sulfonyl-based groups are frequently utilized. The tosyl (Ts) group, derived from p-toluenesulfonamide, is one option. d-nb.info However, in certain intramolecular Friedel-Crafts acylation reactions, the use of an N-tosyl protective group can lead to undesired side reactions, such as decarbonylation and the formation of a contracted tetrahydroisoquinoline ring instead of the desired 3-benzazepine. nih.gov

To circumvent this issue, a stronger electron-withdrawing protective group, the trifluoromethylsulfonyl (triflyl, Tf) group, is employed. nih.gov The triflyl group's potent electron-withdrawing nature prevents the formation of the isoquinoline (B145761) side product, favoring the cyclization to the desired 3-benzazepine ketone. nih.gov A significant advantage of the triflyl group is its ability to be cleaved under relatively mild basic conditions, such as using potassium carbonate (K₂CO₃), which induces an elimination of trifluoromethanesulfinate. nih.govresearchgate.net

In the synthesis of more complex, alanine-derived bioisosteres, an allyl moiety has been used to protect the oxazolone ring. d-nb.infonih.gov This protective group is advantageous because it can be selectively removed at the end of the synthetic sequence using rhodium trichloride (B1173362) (RhCl₃)-catalyzed isomerization. d-nb.infonih.gov

| Protective Group | Functional Group Protected | Key Synthetic Step | Deprotection Method | Reference |

| p-Methoxybenzyl (PMB) | Benzoxazolone N-H | Establishment of ethanol (B145695) substructure | Hydrogenolysis (H₂/Pd/C, HCl) | d-nb.info |

| Tosyl (Ts) | Amino moiety | Intramolecular Friedel-Crafts acylation | Not applicable (led to side product) | nih.gov |

| Trifluoromethylsulfonyl (Tf) | Amino moiety | Intramolecular Friedel-Crafts acylation | K₂CO₃-induced elimination | nih.govresearchgate.net |

| Allyl | Oxazolone N-H | Synthesis of alanine-derived bioisosteres | RhCl₃-catalyzed isomerization | d-nb.infonih.gov |

Reductive Alkylation Strategies for Amine Functionalities

Reductive alkylation is a key method for introducing substituents onto the nitrogen atom of the core amine functionalities in this compound analogues. This two-step process, often performed in a one-pot procedure, involves the formation of an imine or iminium ion from a secondary amine, followed by its immediate reduction to a more substituted amine.

In the synthesis of oxazolo-annulated 3-benzazepines, a secondary amine intermediate is generated after the cleavage of the triflyl protective group. d-nb.info This secondary amine can then be functionalized using various reductive alkylation strategies. One approach involves the reaction with an aldehyde, such as benzaldehyde, in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reagent for this transformation because it is mild enough to selectively reduce the intermediate iminium ion without affecting other functional groups like ketones that may be present in the molecule. d-nb.inforesearchgate.net

Another strategy involves alkylation with an alkyl halide, like benzyl (B1604629) bromide, followed by reduction. d-nb.info Furthermore, the choice of carbonyl compound can be varied to introduce different substituents. For instance, phenylacetaldehyde (B1677652) can be used to introduce a phenylethyl group onto the secondary amine. d-nb.info

A notable application of this strategy is a one-pot, three-step procedure starting from the N-triflyl protected ketone. nih.gov First, the triflyl group is cleaved with potassium carbonate (K₂CO₃). The resulting intermediate, a cyclic imine, is then reduced with NaBH(OAc)₃ to a secondary amine. Finally, this amine can be reductively alkylated in the same pot, for example, by the solvent acetone (B3395972) when it is used as the reaction medium, to yield an isopropylamine (B41738) derivative. d-nb.info

| Starting Material | Reagents | Product | Reference |

| Secondary amine intermediate | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl derivative | d-nb.info |

| Secondary amine intermediate | Phenylacetaldehyde, NaBH(OAc)₃ | N-Phenylethyl derivative | d-nb.info |

| N-Triflyl protected ketone | 1. K₂CO₃ 2. NaBH(OAc)₃ 3. Acetone | N-Isopropyl derivative | d-nb.info |

Synthesis of this compound Analogues and Bioisosteres

Benzoxazolone-Benzazepine Merged Systems

To improve upon the pharmacological profile of early NMDA receptor modulators, researchers have designed hybrid structures that combine the key pharmacophores of different compounds. One such strategy involves merging the metabolically stable benzoxazolone system of this compound with the conformationally restricted 3-benzazepine ring of another modulator, WMS-1410. d-nb.infonih.gov This approach aims to create novel oxazolo-annulated 3-benzazepines with potentially enhanced receptor selectivity and metabolic stability. d-nb.info

The synthesis of these merged systems begins with the preparation of a 5-(2-hydroxyethyl)benzoxazolone intermediate. nih.gov This key intermediate is constructed in several steps, starting from 4-(2-hydroxyethyl)phenol, which undergoes regioselective nitration, reduction of the nitro group, and finally, cyclization with 1,1'-carbonyldiimidazole (B1668759) to form the benzoxazolone ring. d-nb.info

With the benzoxazolone core in place, the 3-benzazepine ring is constructed. This involves a Mitsunobu reaction between the primary alcohol of the intermediate and an N-sulfonylated glycine ester to build the necessary side chain. nih.gov The subsequent intramolecular Friedel-Crafts acylation of the corresponding carboxylic acid is a critical step. As mentioned previously, the use of an N-triflyl protective group is essential to direct the cyclization towards the desired 7-membered benzazepine ring, yielding an oxazolobenzazepinone. nih.gov The final steps involve the cleavage of the triflyl group and functionalization of the resulting secondary amine, followed by reduction of the ketone to afford the target secondary alcohols. nih.gov

Alanine-Derived Benzoxazolone Bioisosteres

Inspired by the structure of this compound, another class of analogues has been developed where the phenol group of potent 3-benzazepine-1,7-diols is replaced by a benzoxazolone system. d-nb.infonih.gov To further increase structural similarity to the lead compounds, an additional methyl group is installed at the 8-position of the resulting tricyclic oxazolobenzazepine structure. d-nb.info

The synthesis introduces this methyl group by using alanine (B10760859) instead of glycine. The synthetic route starts with a Mitsunobu reaction between a benzoxazolylethanol intermediate and N-triflyl-protected alanine methyl ester. d-nb.infonih.gov A crucial aspect of this synthesis is the protection of the oxazolone ring with an allyl group, which allows for the subsequent chemical transformations to be carried out before its final removal. d-nb.info

The intramolecular Friedel-Crafts acylation to form the benzazepine ring is more challenging in this series due to the presence of the additional methyl group, which reduces the reactivity of the precursor acid. d-nb.info This step requires careful optimization to maximize the yield of the desired ketone and minimize the formation of a ring-contracted tetrahydroisoquinoline byproduct. d-nb.infonih.gov Following the successful cyclization, the secondary amine is functionalized via alkylation or reductive alkylation, leading to diastereomeric products (cis and trans) that can be separated by chromatography. d-nb.info

Modifications for Enhanced Metabolic Stability

A primary motivation for the development of this compound was to overcome the metabolic instability of its predecessor, ifenprodil (B1662929). The phenolic hydroxyl group in ifenprodil is susceptible to rapid biotransformation, particularly conjugation with glucuronic acid, which leads to low bioavailability. d-nb.info

The core design feature of this compound that enhances metabolic stability is the replacement of this phenolic group with a benzoxazolone system. d-nb.info This bioisosteric replacement effectively blocks the site of glucuronidation, leading to a more stable compound in vivo. d-nb.info

Molecular Mechanisms of Action and Receptor Modulation by Besonprodil

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Besonprodil (B1666855) functions as a non-competitive antagonist of the NMDA receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. The antagonism exerted by this compound is not uniform across all NMDA receptor subtypes; instead, it exhibits a pronounced selectivity for receptors containing the GluN2B subunit. nih.govresearchgate.net This subunit specificity is a hallmark of this compound and related compounds, such as ifenprodil (B1662929).

Selective Inhibition of GluN2B Subunit-Containing NMDA Receptors

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. There are four different GluN2 subunits (GluN2A-D), and the specific GluN2 subunit present in the receptor complex dictates its pharmacological and biophysical properties. This compound demonstrates a significantly higher affinity for NMDA receptors that incorporate the GluN2B subunit compared to those containing other GluN2 subunits. nih.govresearchgate.net This selectivity is attributed to the unique structural features of the GluN2B subunit that form a specific binding pocket for this compound and its analogs.

Allosteric Modulation at the Amino-Terminal Domain (ATD) of GluN2B

This compound exerts its inhibitory effect through allosteric modulation, meaning it binds to a site on the receptor that is distinct from the glutamate and glycine (B1666218) agonist binding sites. nih.gov This allosteric binding site is located on the amino-terminal domain (ATD) of the GluN2B subunit. nih.gov The binding of this compound to the GluN2B ATD induces a conformational change in the receptor protein. nih.gov This conformational change is transmitted from the ATD to the ligand-binding domain (LBD) and ultimately to the transmembrane domain, which forms the ion channel. The induced conformational change stabilizes a closed or non-conducting state of the ion channel, thereby inhibiting the influx of calcium ions that would normally occur upon receptor activation. nih.gov

Interaction with the Ifenprodil Binding Site

The specific binding site for this compound on the GluN2B ATD is known as the ifenprodil binding site, named after the prototypical compound of this class. nih.gov This binding pocket is situated at the interface between the GluN1 and GluN2B subunits. nih.gov Structural studies of ifenprodil bound to the GluN1/GluN2B ATD complex have revealed the key amino acid residues that are involved in this interaction. The binding of compounds like ifenprodil to this site promotes the closure of the bi-lobed structure of the GluN2B ATD, which is a key mechanistic step in the allosteric inhibition of the receptor. nih.gov As a structural analog, this compound is understood to interact with this same binding site to elicit its inhibitory effects. The development of this compound was, in part, inspired by the desire to improve upon the metabolic stability of earlier compounds like ifenprodil by replacing a phenol (B47542) group with a benzoxazolone system. d-nb.info

Sigma Receptor Modulatory Activity

In addition to its well-characterized effects on NMDA receptors, there is evidence to suggest that this compound also interacts with sigma receptors. Sigma receptors are a unique class of intracellular proteins that are involved in a variety of cellular functions, and they are targets for a diverse range of pharmacological agents.

This compound as a Sigma Receptor Ligand

Research into compounds structurally related to this compound has provided insights into its potential activity at sigma receptors. For instance, studies on benzoxazolone bioisosteres, which were inspired by the structure of this compound, have demonstrated binding affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. d-nb.info While these studies highlight a often poor selectivity of these analogs for GluN2B-NMDA receptors over the sigma-1 receptor subtype, they underscore the likelihood that this compound itself is a sigma receptor ligand. d-nb.info The affinity of ifenprodil, the parent compound, for sigma receptors is also established. nih.gov

| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |

|---|---|---|

| cis-14a | 26 | >10,000 |

| cis-6b | 30 | >10,000 |

Data for this compound-inspired analogs, as direct Ki values for this compound were not specified in the reviewed literature. Data sourced from a study on alanine-derived benzoxazolone bioisosteres. d-nb.info

Selectivity Profiles for Sigma1 versus Sigma2 Receptors

Data regarding the specific binding affinities and selectivity of this compound for sigma-1 (σ1) versus sigma-2 (σ2) receptors are not extensively available in the public scientific literature. While some related compounds, such as ifenprodil, are known to have affinity for sigma receptors, a detailed selectivity profile for this compound itself has not been widely reported.

Table 1: this compound Sigma Receptor Selectivity Profile

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (σ2/σ1) |

|---|---|---|

| Sigma-1 (σ1) | Data not available | Data not available |

| Sigma-2 (σ2) | Data not available | Data not available |

This table is interactive. Data will be populated as it becomes available in scientific literature.

Impact on Ion Channel Gating and Kinetics

The primary consequence of this compound's action is a reduction in the influx of calcium (Ca2+) and sodium (Na+) ions through the NMDA receptor channel. This is a direct result of the decreased channel open probability. Furthermore, allosteric modulators of the NMDA receptor can influence the deactivation kinetics of the channel following the removal of the agonist. It is plausible that this compound may alter the rate of current deactivation, potentially prolonging the receptor's return to the resting state. Detailed kinetic analyses from voltage-clamp or patch-clamp experiments would be necessary to fully characterize these effects, but such specific data for this compound are not currently present in the accessible scientific literature.

Table 2: Impact of this compound on NMDA Receptor Ion Channel Kinetics

| Kinetic Parameter | Effect of this compound |

|---|---|

| Channel Opening Frequency | Expected to decrease |

| Mean Open Time | Data not available |

| Ion Flux (Ca2+, Na+) | Decreased |

| Current Deactivation Rate | Data not available |

This table is interactive and will be updated as new research findings are published.

Cellular and Subcellular Targets Beyond Primary Receptors

Currently, the primary and most well-characterized molecular target of this compound is the GluN2B-containing NMDA receptor. There is a lack of substantial evidence in the scientific literature to suggest that this compound has significant, pharmacologically relevant interactions with other cellular or subcellular targets. Off-target profiling studies, which are crucial for understanding the broader pharmacological actions of a compound, have not been widely published for this compound. Therefore, its effects are predominantly attributed to its specific modulation of the NMDA receptor.

Structure Activity Relationships Sar and Design Principles of Besonprodil Analogues

Comparative SAR Analysis with Prototypical Prodil Compounds (e.g., Ifenprodil (B1662929), Traxoprodil)

Besonprodil (B1666855) was developed from the pharmacophore of Ifenprodil, a well-known GluN2B antagonist. A key strategy in the design of this compound and its analogues has been the modification of the core Ifenprodil structure to enhance its therapeutic potential by improving metabolic stability and receptor selectivity.

A primary structural modification in this compound compared to Ifenprodil is the replacement of the phenolic hydroxyl group with a benzoxazolone system. This bioisosteric substitution was rationally designed to address the metabolic liabilities of Ifenprodil, which undergoes rapid glucuronidation at the phenolic moiety, leading to poor bioavailability. nih.govnih.gov The benzoxazolone ring in this compound is not susceptible to this conjugation reaction, thereby significantly enhancing its metabolic stability. nih.govnih.gov

In addition to improving metabolic stability, the benzoxazolone moiety also influences receptor affinity. Studies on related compounds have shown that this substitution is well-tolerated and can maintain or even enhance affinity for the GluN2B receptor. For instance, this compound itself exhibits a potent inhibitory concentration (IC50) of 30 nM for the GluN2B subunit. nih.gov Further research on oxazolo-benzazepine analogues, inspired by the structure of this compound, has provided more insight into the role of the benzoxazolone system in receptor binding. The affinity of these compounds for the GluN2B-NMDA receptor has been evaluated using radioligand binding assays, with some analogues showing affinity in the nanomolar range.

| Compound | Modification | GluN2B Affinity (Ki, nM) |

|---|---|---|

| This compound | Benzoxazolone replacement of phenol (B47542) in Ifenprodil structure | 30 (IC50) |

| Oxazolo-benzazepine 5 | Methylated oxazolo-benzazepine | 114 |

| Oxazolo-isoquinoline trans-18 | Ring-contracted oxazolo-isoquinoline with allyl group | 89 |

To further refine the pharmacological profile of Ifenprodil analogues, the incorporation of a conformationally restricted 3-benzazepine system has been explored. nih.govnih.gov This structural element, when combined with the benzoxazolone moiety of this compound, aims to enhance receptor selectivity. nih.govnih.gov The flexible β-aminoalcohol side chain of Ifenprodil is integrated into the more rigid 3-benzazepine scaffold, which is hypothesized to reduce off-target binding and improve selectivity for the GluN2B subunit over other receptors, such as sigma (σ) receptors. nih.govnih.gov

Research on compounds merging these two structural features has demonstrated the potential of this design principle. The resulting oxazolo-annulated 3-benzazepines are designed to be more selective and metabolically stable analogues of Ifenprodil. nih.govnih.gov

The 4-fluorobenzyl and piperidine (B6355638) moieties are crucial components of the this compound pharmacophore, contributing significantly to its binding affinity for the GluN2B receptor. The piperidine ring serves as a central scaffold, and its nitrogen atom is essential for interaction with the receptor. Modifications to the piperidine ring and its substituents can have a profound impact on activity.

The 4-fluorobenzyl group attached to the piperidine nitrogen is a key feature for high-affinity binding. The fluorine substitution on the benzyl (B1604629) ring can influence electronic properties and metabolic stability. While specific SAR studies on the fluorobenzyl group in this compound are not extensively detailed in the available literature, research on related NMDA receptor antagonists suggests that the nature and position of substituents on the benzyl ring are critical for potency and selectivity.

Stereochemical Determinants of this compound's Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound analogues, influencing their affinity and selectivity for the target receptor. The spatial arrangement of substituents around chiral centers can dictate the precise fit of the molecule into the receptor's binding pocket.

Studies on alanine-derived benzoxazolone bioisosteres of 2-methyl-3-benzazepine-1,7-diols, which are structurally related to this compound, have revealed the importance of stereoisomerism. These compounds exist as diastereomeric cis- and trans-isomers, which have been separated and pharmacologically characterized. nih.gov

The investigation of these isomers has shown that while both can exhibit high affinity for the GluN2B receptor, there can be notable differences in their selectivity profiles. For instance, the σ1 receptor has been found to prefer the cis-configured oxazolobenzazepines. nih.gov This stereoselectivity highlights the importance of controlling the three-dimensional structure of these compounds to achieve the desired pharmacological profile.

| Compound | Configuration | GluN2B Affinity (Ki, nM) | σ1 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| cis-14a | cis | - | 26 |

| cis-6b | cis | - | 30 |

Note: Specific GluN2B affinity for these particular cis-isomers was not provided in the source.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogues, QSAR studies are instrumental in understanding the structural requirements for potent and selective NR2B antagonism.

Computational Descriptors in Predicting NR2B Affinity

The affinity of this compound derivatives for the NR2B subunit of the NMDA receptor is influenced by a variety of molecular properties that can be quantified using computational descriptors. These descriptors, which can be broadly categorized as electronic, steric, and lipophilic, are crucial for developing predictive QSAR models.

2D-QSAR analyses have highlighted the importance of specific topological descriptors in predicting the biological activity of NR2B selective NMDA receptor antagonists. For instance, Baumann's alignment-independent topological descriptors, such as T_2_F_7, T_C_O_7, and T_T_T_6, have been shown to play a key role. rsc.orgvlifesciences.com Furthermore, 3D-QSAR studies have emphasized the significant influence of steric and electrostatic molecular descriptors in the optimization of lead compounds targeting the NR2B subunit. rsc.orgvlifesciences.com

In a broader context of NR2B-selective antagonists, QSAR models have revealed that analgesic activity is strongly correlated with several key descriptors. nih.gov These include:

Dipole moment: Reflects the polarity of the molecule.

Octanol/water partition coefficient (logP): A measure of the molecule's lipophilicity.

Oxygen mass percentage: The proportion of the molecule's mass contributed by oxygen atoms.

Electronegativity: The tendency of an atom to attract a bonding pair of electrons.

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): Relates to the molecule's ability to accept electrons.

The following table summarizes key computational descriptors and their general influence on the NR2B affinity of antagonists, based on broader QSAR studies.

| Descriptor Category | Specific Descriptor | Influence on NR2B Affinity |

| Electronic | Dipole Moment | Correlates with activity nih.gov |

| Electronegativity | Correlates with activity nih.gov | |

| LUMO Energy | Correlates with activity nih.gov | |

| Lipophilic | Octanol/water partition coefficient (logP) | Correlates with activity nih.gov |

| Topological | Baumann's descriptors (e.g., T_2_F_7) | Key role in predicting activity rsc.orgvlifesciences.com |

| Steric & Electrostatic | 3D molecular fields | Significant influence on optimization rsc.orgvlifesciences.com |

CoMSIA Model Development and Application to this compound Analogues

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that provides a more detailed understanding of the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule in relation to its biological activity. A CoMSIA model was specifically developed for a series of indole- and benzimidazole-2-carboxamides, which are structurally related to this compound. nih.gov In this study, this compound itself was used as a reference compound. nih.gov

The development of such a model involves aligning the molecules in a common orientation and then calculating the similarity indices at various grid points surrounding the molecules. The resulting CoMSIA contour maps provide a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

For NR2B-selective NMDA receptor antagonists, CoMSIA models have indicated that steric, electrostatic, and hydrogen bond acceptor fields play a crucial role in their analgesic activity against neuropathic pain. mdpi.com The predictive power of these models is validated through both internal and external validation methods. mdpi.com

Molecular Features Conferred by Different Chemical Scaffolds

The chemical scaffold of a molecule forms its core structure and is a primary determinant of its pharmacological properties. In the case of NR2B selective antagonists, various scaffolds have been explored to optimize potency, selectivity, and pharmacokinetic profiles.

Comparison with Indole-2-carboxamides and Benzimidazole-2-carboxamides

This compound belongs to the ifenprodil-type pharmacophore. nih.gov Research into novel NR2B selective NMDA receptor antagonists has led to the development of compounds based on indole-2-carboxamide and benzimidazole-2-carboxamide scaffolds. nih.govnih.govnih.gov

A study focusing on these scaffolds identified (4-benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone as a potent NR2B subunit-selective antagonist. nih.gov To improve the structure-activity relationship (SAR) and ADME (absorption, distribution, metabolism, and excretion) properties, a series of derivatives were synthesized and tested. nih.gov Several of these derivatives exhibited low nanomolar activity in both binding and functional assays. nih.gov

Notably, in a model of formalin-induced hyperalgesia in mice, both an indole-2-carboxamide derivative, (4-benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, and a benzimidazole-2-carboxamide derivative, (4-benzylpiperidine-1-yl)-[5(6)-hydroxy-1H-benzimidazol-2-yl]-methanone, demonstrated activity comparable to this compound after oral administration. nih.gov This highlights the potential of these scaffolds to yield potent and orally active NR2B antagonists.

The following table provides a comparative overview of these chemical scaffolds.

| Chemical Scaffold | Key Structural Features | Notable Activity | Reference |

| Ifenprodil-type (this compound) | Phenylpiperidine template | Potent and selective NR2B antagonism | nih.gov |

| Indole-2-carboxamides | Indole ring with a carboxamide at the 2-position | Low nanomolar activity, orally active in animal models | nih.govnih.gov |

| Benzimidazole-2-carboxamides | Benzimidazole ring with a carboxamide at the 2-position | Low nanomolar activity, orally active in animal models | nih.govnih.gov |

Identification of Pharmacophoric Elements for NR2B Selectivity

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For NR2B selective NMDA receptor antagonists of the ifenprodil type, several key pharmacophoric elements have been identified through computational modeling and structure-activity relationship studies.

A putative structure-based pharmacophore model for NR2B selective antagonists has been established, which includes the following features:

Two aromatic rings rsc.orgvlifesciences.com

One hydrogen bond donor rsc.orgvlifesciences.com

One hydrogen bond acceptor rsc.orgvlifesciences.com

Another pharmacophore model developed for ifenprodil-like NR2B-specific antagonists identified five essential features:

Two hydrophobic regions mony.fr

One aromatic ring mony.fr

One positive ionizable group mony.fr

One hydrogen bond donor mony.fr

These models provide a framework for the rational design of new NR2B antagonists and for virtual screening of chemical databases to identify novel lead compounds. rsc.orgvlifesciences.commony.fr The quest for selective NR2B antagonists began with the structure of ifenprodil, which has inspired the development of several distinct classes of compounds that share this core pharmacophore. nih.gov The evolution from ifenprodil, a compound with multiple biological targets, to highly selective NR2B antagonists underscores the importance of understanding these key pharmacophoric elements. nih.gov

Preclinical Pharmacological Characterization of Besonprodil

In Vitro Assays for Receptor Binding and Functional Activity

The in vitro profile of besonprodil (B1666855) is centered on its selective interaction with the GluN2B subunit, which imparts distinct pharmacological properties compared to non-selective NMDA receptor antagonists.

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. For GluN2B-selective ligands, [3H]ifenprodil is commonly used as the radiolabeled competitor to assess binding to the allosteric site at the interface of the GluN1 and GluN2B N-terminal domains.

While specific Ki or IC50 values for this compound from [3H]ifenprodil binding studies are not extensively detailed in publicly available literature, its classification as a potent and selective GluN2B antagonist implies a high affinity in such assays. For context, studies on related compounds demonstrate the typical affinity range for this class of molecules. The prototypical ligand, ifenprodil (B1662929), binds with high affinity to this site.

Table 1: Representative Binding Affinities of GluN2B Antagonists at the Ifenprodil Site This table presents data for the prototypical compound ifenprodil to illustrate the typical affinity of this class of antagonists, due to the limited availability of specific binding data for this compound in the literature.

| Compound | Radioligand | Preparation | Kd (nM) | Reference |

| Ifenprodil | [3H]ifenprodil | Porcine Hippocampal Membranes | 23.0 ± 1.8 | nih.gov |

Electrophysiological techniques are crucial for characterizing the functional consequences of ligand binding. Recombinant receptor systems, such as Xenopus oocytes injected with cRNA encoding specific NMDA receptor subunits (e.g., GluN1/GluN2B), provide a controlled environment to measure a compound's inhibitory activity. In these systems, the application of NMDA and glycine (B1666218) evokes an inward ion current, which can be inhibited by antagonists.

Table 2: Representative Functional Inhibitory Potency of GluN2B Antagonists This table presents data for the related compounds ifenprodil and eliprodil (B1671174) to illustrate the typical functional potency of this antagonist class, due to the limited availability of specific electrophysiological data for this compound.

| Compound | Receptor Subunits | System | Measurement | IC50 (µM) | Reference |

| Ifenprodil | Native (GluN2B-rich) | Cultured Rat Hippocampal Neurons | Whole-cell current inhibition | 0.75 (high-affinity component) | nih.gov |

| Eliprodil | Native | Cultured Rat Cortical Neurons | Whole-cell current inhibition | 0.67 | nih.gov |

Calcium flux assays offer a high-throughput method to assess the functional activity of NMDA receptor modulators. In cells expressing recombinant NMDA receptors, agonist application triggers a calcium influx that can be measured using fluorescent indicators. Antagonists of the receptor will reduce or block this calcium signal in a concentration-dependent manner.

Similarly, reporter gene assays can be designed where the expression of a reporter protein is placed under the control of a calcium-dependent signaling pathway. Inhibition of NMDA receptor-mediated calcium influx by an antagonist would lead to a corresponding decrease in reporter gene expression.

Although these assay formats are well-suited for characterizing compounds like this compound, specific data from studies employing these techniques to quantify the functional activity of this compound are not available in the reviewed scientific literature.

In Vivo Efficacy in Animal Models of Neurological Disorders

The selective antagonism of GluN2B-containing NMDA receptors by this compound suggests therapeutic potential in neurological conditions characterized by excessive or aberrant glutamatergic signaling.

Long-term treatment with levodopa (B1675098) (L-DOPA) in Parkinson's disease often leads to the development of debilitating abnormal involuntary movements, known as levodopa-induced dyskinesia (LID). e-jmd.org Overactivity in corticostriatal glutamatergic pathways is believed to be a key mechanism underlying LID. e-jmd.org Consequently, antagonists of the GluN2B receptor have been investigated for their potential to mitigate LID without compromising the anti-parkinsonian effects of levodopa.

The primary animal models for this research are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned non-human primate. nih.govnih.gov In these models, chronic L-DOPA administration reliably induces dyskinetic movements that can be scored to assess the efficacy of anti-dyskinetic treatments. While preclinical studies have shown that selectively inhibiting GluN2B-containing NMDA receptors can be a beneficial strategy for LID, e-jmd.org specific in vivo studies quantifying the effects of this compound in these established parkinsonian models have not been identified in the available literature.

Excitotoxicity, a pathological process involving excessive stimulation of glutamate (B1630785) receptors like the NMDA receptor, is a major contributor to neuronal death following ischemic stroke and traumatic brain injury (TBI). nih.gov The GluN2B subunit is particularly implicated in mediating these excitotoxic signaling cascades. This provides a strong rationale for investigating GluN2B-selective antagonists as potential neuroprotective agents.

Standard preclinical models include the middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia and various models of traumatic brain injury, such as controlled cortical impact (CCI) or fluid percussion injury. nih.gov Efficacy in these models is typically assessed by measuring the reduction in brain infarct volume or lesion size and by improvements in neurological deficit scores. Despite the therapeutic potential of this drug class, preclinical studies demonstrating the specific neuroprotective efficacy of this compound in established animal models of stroke or TBI are not described in the reviewed literature.

Modulation of Pain Pathways in Inflammatory and Neuropathic Pain Models (e.g., formalin-induced hyperalgesia)

This compound, a selective NMDA receptor antagonist with high affinity for the GluN2B subunit, is hypothesized to modulate pain signaling pathways, particularly in the context of inflammatory and neuropathic pain. While direct studies on this compound are limited, the well-documented analgesic effects of other GluN2B antagonists, such as its parent compound ifenprodil, provide a strong basis for its expected activity.

In preclinical models, the formalin test is a widely used tool to assess analgesic efficacy in inflammatory pain, which has two distinct phases of nociceptive behavior. The initial phase is due to direct activation of nociceptors, while the second phase is driven by inflammatory processes and central sensitization, a phenomenon highly dependent on NMDA receptor activation. It is anticipated that this compound would demonstrate significant efficacy in the second phase of the formalin test, consistent with the role of NMDA receptors in central sensitization.

Neuropathic pain, which arises from damage to the somatosensory nervous system, is often characterized by hyperalgesia and allodynia. The development and maintenance of neuropathic pain are strongly linked to central sensitization, making NMDA receptors a key therapeutic target. In rodent models of neuropathic pain, such as those induced by chronic constriction injury or spared nerve injury, GluN2B antagonists have been shown to attenuate pain behaviors. Therefore, this compound is expected to show efficacy in these models.

| Pain Model | Animal Species | Expected Effect of this compound | Primary Mechanism |

|---|---|---|---|

| Formalin-Induced Hyperalgesia (Phase 2) | Rat | Reduction in flinching and licking behavior | Inhibition of NMDA receptor-mediated central sensitization |

| Chronic Constriction Injury (Neuropathic Pain) | Mouse | Alleviation of thermal hyperalgesia and mechanical allodynia | Blockade of GluN2B subunit-containing NMDA receptors in the spinal cord and brain |

Effects on Learning and Memory in Zebrafish Models

Zebrafish have emerged as a valuable model organism in neuropharmacology for studying the effects of various compounds on learning and memory. nih.govmdpi.comuspharmacist.comnih.govnih.gov Their genetic tractability and the transparency of their larvae allow for detailed in vivo imaging of neural circuits. The cholinergic system plays a crucial role in learning and memory, and compounds that modulate this system have been shown to affect cognitive processes in zebrafish. nih.govnih.gov

| Zebrafish Model | Assay | Potential Effect of this compound | Underlying Mechanism |

|---|---|---|---|

| Adult Zebrafish | T-maze | Dose-dependent impairment of spatial learning | Modulation of NMDA receptor-dependent long-term potentiation in the zebrafish brain |

| Larval Zebrafish | Habituation to a light/dark stimulus | Alteration in the rate of habituation | Interference with synaptic plasticity in neural circuits underlying habituation |

Studies on Kindling Acquisition and Expression

Kindling is a widely used animal model to study the progressive development of seizures and epilepsy. nih.gov It involves the repeated application of a sub-convulsive stimulus, which eventually leads to the generation of full-blown seizures. The NMDA receptor is known to play a critical role in the neuroplastic changes that underlie the kindling process.

Studies on the parent compound, ifenprodil, have shown that it can modulate kindling development. nih.gov Specifically, low doses of ifenprodil were found to enhance kindling acquisition, while higher doses inhibited it. nih.gov This suggests a complex, dose-dependent role for GluN2B-containing NMDA receptors in seizure development. Given its similar mechanism of action, this compound is expected to have a comparable impact on kindling acquisition and expression. It is plausible that at certain concentrations, this compound could suppress the development and expression of kindled seizures, highlighting its potential as an antiepileptic agent.

| Kindling Model | Animal Species | Expected Effect of this compound | Phase of Kindling Affected |

|---|---|---|---|

| Amygdala Kindling | Rat | Dose-dependent modulation of seizure development | Acquisition |

| Pentylenetetrazol (PTZ) Kindling | Mouse | Suppression of generalized seizures | Expression |

Pharmacokinetic Profiles in Preclinical Species

Metabolic Stability Assessments (e.g., in microsomal systems)

Metabolic stability is a critical parameter in drug development, as it determines the half-life and oral bioavailability of a compound. In vitro assays using liver microsomes are a standard method for assessing the metabolic stability of new chemical entities. nih.govnih.govnih.gov These assays provide an initial indication of how a compound will be metabolized in the body.

While specific metabolic stability data for this compound is not publicly available, it is known that its parent compound, ifenprodil, undergoes rapid metabolism. medchemexpress.com this compound was developed in an effort to improve upon the pharmacokinetic properties of ifenprodil, suggesting that it may have enhanced metabolic stability. In a typical microsomal stability assay, the disappearance of the parent compound over time is measured, and the in vitro half-life and intrinsic clearance are calculated.

| Microsomal System | Parameter | Anticipated Value for this compound | Implication |

|---|---|---|---|

| Human Liver Microsomes | In Vitro Half-life (t½) | Moderate to High | Improved stability compared to Ifenprodil |

| Rat Liver Microsomes | Intrinsic Clearance (CLint) | Low to Moderate | Favorable for in vivo studies in rats |

Oral Bioavailability and Tissue Distribution in Animal Models

Oral bioavailability is a key pharmacokinetic parameter that describes the fraction of an orally administered drug that reaches the systemic circulation unchanged. Tissue distribution studies are conducted to understand how a drug distributes into different organs and tissues throughout the body.

Specific data on the oral bioavailability and tissue distribution of this compound in animal models are not available in the public domain. However, as an NMDA receptor antagonist targeting the central nervous system, it is expected that this compound would be designed to cross the blood-brain barrier. The tissue distribution studies would likely show higher concentrations of the compound in the brain compared to other tissues. The oral bioavailability would be influenced by its metabolic stability and absorption characteristics.

| Animal Model | Pharmacokinetic Parameter | Expected Finding for this compound | Significance |

|---|---|---|---|

| Rat | Oral Bioavailability (%) | >20% | Sufficient for oral administration in preclinical studies |

| Mouse | Brain-to-Plasma Ratio | >1 | Indicates good penetration of the blood-brain barrier |

Role of Polymorphic Enzymes in this compound Metabolism

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual variability in drug response. fda.govresearchgate.netclinpgx.orgutsouthwestern.edu The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a large number of drugs, and several CYP enzymes, most notably CYP2D6, are highly polymorphic. nih.govmdpi.comfrontiersin.orgpharmaron.com

The metabolic pathways of this compound have not been fully elucidated in the public literature. However, many centrally acting drugs are substrates for CYP2D6. If this compound is metabolized by CYP2D6, individuals with different CYP2D6 genotypes (e.g., poor metabolizers, intermediate metabolizers, extensive metabolizers, and ultrarapid metabolizers) may exhibit different plasma concentrations of the drug, which could impact its efficacy and safety profile. frontiersin.org Further studies are needed to determine the specific enzymes involved in this compound metabolism and the potential impact of their genetic polymorphisms.

| Polymorphic Enzyme | Potential Role in this compound Metabolism | Clinical Implication |

|---|---|---|

| CYP2D6 | Potential for significant contribution to metabolism | Variability in patient response based on genotype |

| CYP3A4 | Possible involvement in metabolic pathways | Potential for drug-drug interactions with CYP3A4 inhibitors or inducers |

Pharmacodynamic Markers in Preclinical Research

Pharmacodynamic markers are crucial in preclinical drug development to provide evidence of a drug's mechanism of action and to establish a link between drug exposure and the biological response. For a compound like this compound, these markers are essential for understanding its engagement with the NMDA receptor and the subsequent functional consequences in various preclinical models.

The therapeutic and adverse effects of a receptor-targeted drug are directly related to the extent and duration of its binding to the intended receptor. Therefore, establishing a correlation between receptor occupancy and functional outcomes is a critical step in preclinical characterization. For this compound, this involves quantifying the percentage of GluN2B-containing NMDA receptors that are bound by the drug at various concentrations and correlating these occupancy levels with observable physiological or behavioral effects in animal models.

While the principle of correlating receptor occupancy with functional outcomes is a standard in pharmacology, specific quantitative data for this compound in this regard is not extensively available in publicly accessible literature. However, the conceptual framework for such an analysis would involve administering a range of doses of this compound to animal models and then measuring both the in vivo receptor occupancy in the brain and a specific functional outcome. For instance, in a preclinical model of epilepsy, researchers would aim to determine the percentage of GluN2B receptor occupancy required to achieve a certain level of anticonvulsant activity.

A hypothetical representation of such data is presented in the interactive table below. This table illustrates the type of data that would be collected in preclinical studies to establish the relationship between this compound's receptor occupancy and its anticonvulsant effects.

Hypothetical Correlation between this compound Receptor Occupancy and Anticonvulsant Effect

| Dose of this compound (mg/kg) | Brain Concentration (µM) | GluN2B Receptor Occupancy (%) | Functional Outcome (e.g., % Reduction in Seizure Frequency) |

|---|---|---|---|

| 1 | 0.2 | 25 | 15 |

| 3 | 0.6 | 50 | 45 |

| 10 | 2.0 | 75 | 80 |

| 30 | 6.0 | 90 | 95 |

This table is a hypothetical representation and is intended to illustrate the experimental approach for correlating receptor occupancy with functional outcomes. Actual preclinical data for this compound may vary.

Dose-response studies are fundamental to preclinical pharmacology as they provide critical information about the potency and efficacy of a drug. These studies involve administering a range of doses of the compound to animal subjects and measuring the resulting physiological or behavioral effects. For this compound, preclinical research has demonstrated its activity in a concentration-dependent manner. For example, in in vitro studies using hippocampal slices from young animals, this compound was found to block NMDA receptor-mediated excitatory postsynaptic currents (N-EPSCs) in a manner that was dependent on the concentration of the compound. nih.gov

In vivo, this compound has been shown to possess anticonvulsant activity in various animal seizure models. nih.gov The establishment of a clear dose-response relationship is essential to identify the dose range that produces the desired therapeutic effect while minimizing potential side effects. A typical dose-response study for this compound in an animal model of epilepsy would involve administering several different doses and observing the degree of protection against seizures.

The interactive data table below provides a representative example of the kind of data that would be generated in a preclinical dose-response study for this compound's anticonvulsant effects.

Illustrative Dose-Response Data for this compound in a Preclinical Seizure Model

| Animal Model | Dose of this compound (mg/kg, i.p.) | Endpoint Measured | Observed Effect |

|---|---|---|---|

| Mouse | 1 | Latency to seizure | 20% increase |

| Mouse | 3 | Latency to seizure | 50% increase |

| Mouse | 10 | Latency to seizure | 120% increase |

| Mouse | 30 | Latency to seizure | 200% increase |

| Rat | 1 | Seizure Severity Score | 10% reduction |

| Rat | 3 | Seizure Severity Score | 35% reduction |

| Rat | 10 | Seizure Severity Score | 70% reduction |

| Rat | 30 | Seizure Severity Score | 90% reduction |

This table is for illustrative purposes to demonstrate the principles of dose-response relationships in animal studies. The data presented are not from a specific published study on this compound and should be considered hypothetical.

The preclinical pharmacological characterization of this compound, through the investigation of its pharmacodynamic markers, is a foundational component of its development. While the qualitative effects and dose-dependency of this compound have been noted in the scientific literature, a comprehensive public repository of quantitative data correlating receptor occupancy with specific functional outcomes and detailed in vivo dose-response curves remains to be fully elucidated. Such data are critical for the rational design of future clinical trials and for a complete understanding of the therapeutic potential of this selective GluN2B antagonist.

Analytical and Bioanalytical Methodologies for Besonprodil Research

Chromatographic Techniques for Besonprodil (B1666855) and its Metabolites

Chromatographic techniques are fundamental in the analytical and bioanalytical research of this compound, enabling the separation, identification, and quantification of the compound and its metabolites from various matrices. These methods are crucial for assessing purity, determining concentration, and studying metabolic pathways.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for determining the purity of this compound and quantifying its presence in samples. A specific HPLC method has been utilized to ensure the purity of synthesized this compound and related compounds. This method employs a reverse-phase approach, which is well-suited for separating moderately polar compounds like this compound.

The analysis is conducted using a Merck Hitachi HPLC system equipped with a UV detector, autosampler, pump, and degasser. The separation is achieved on a LiChrospher® 60 RP-select B column (5 µm) with a LiChroCART® 250-4 mm cartridge. A gradient elution is employed with a mobile phase consisting of water with 0.05% (v/v) trifluoroacetic acid (Solvent A) and acetonitrile (B52724) with 0.05% (v/v) trifluoroacetic acid (Solvent B). The gradient program is as follows: from 0 to 4 minutes, the concentration of Solvent A is maintained at 90%; from 4 to 29 minutes, the concentration of A decreases from 90% to 0%; from 29 to 31 minutes, it is kept at 0%; from 31 to 31.5 minutes, it returns to 90%; and it is maintained at 90% until 40 minutes d-nb.info. The flow rate is set at 1.0 mL/min, and detection is performed at a wavelength of 210 nm with an injection volume of 5.0 µL d-nb.info. This method has been effective in establishing the purity of this compound to be greater than 95% d-nb.info.

Table 1: HPLC Parameters for this compound Purity Analysis

| Parameter | Value |

|---|---|

| Instrument | Merck Hitachi Equipment (L-7400 UV detector, L-7200 autosampler, L-7100 pump, L-7614 degasser) |

| Column | LiChrospher® 60 RP-select B (5 µm); LiChroCART® 250-4 mm cartridge |

| Mobile Phase A | Water with 0.05% (v/v) trifluoroacetic acid |

| Mobile Phase B | Acetonitrile with 0.05% (v/v) trifluoroacetic acid |

| Gradient Elution | 0-4 min: 90% A; 4-29 min: 90%→0% A; 29-31 min: 0% A; 31-31.5 min: 0%→90% A; 31.5-40 min: 90% A |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 5.0 µL |

Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (LC-ESI-QTOF)

For the analysis of this compound, particularly in complex mixtures or for metabolite identification, Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (LC-ESI-QTOF) is a powerful tool. This technique combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of a QTOF mass spectrometer, providing accurate mass measurements for both parent ions and their fragments.

In the analysis of this compound, a Q Exactive Orbitrap (Thermo Scientific) instrument has been used, which functions similarly to a QTOF instrument in providing high-resolution mass data. The chromatographic separation was performed on an Acquity BEH C18 column (1.7 µm, 2.1x150mm, Waters) nih.gov. The retention time for this compound under these conditions was observed at 13.242 minutes nih.gov. This technique is instrumental in obtaining precise mass-to-charge ratios, which aids in the confirmation of the elemental composition of the molecule and its metabolites.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the chemical identity of this compound. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Fragmentation Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone for the structural elucidation of this compound. It provides information on the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure.

High-resolution mass spectrometry data for this compound has been obtained using LC-ESI-QFT (a high-resolution technique comparable to QTOF) with Electrospray Ionization (ESI) in positive ion mode, detecting the protonated molecule [M+H]+ at an m/z of 403.1486 nih.gov. The fragmentation of this precursor ion was achieved through Higher-energy C-N-O Collisional Dissociation (HCD).

Two significant MS/MS spectra have been recorded. In one spectrum, the base peak is the precursor ion at m/z 403.1486, with a prominent fragment ion at m/z 220.1495 nih.gov. In another fragmentation experiment, the fragment at m/z 220.1495 becomes the base peak, indicating it is a very stable fragment. Other significant fragments are observed at m/z 206.134 and 193.1262 nih.gov. The fragmentation data is crucial for piecing together the different structural components of the this compound molecule.

Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]+ = 403.1486)

| Precursor m/z | Fragmentation Mode | Key Fragment Ions (m/z) |

|---|---|---|

| 403.1486 | HCD | 220.1495, 206.1339, 193.1261, 180.0112 |

| 403.1486 | HCD | 220.1495 (base peak), 206.134, 193.1262, 69.0573, 97.0886 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the chemical structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.

The NMR spectra for this compound and its related compounds have been recorded on a Mercury Plus AS 400 NMR spectrometer (Varian), operating at 400 MHz for ¹H nuclei and 100 MHz for ¹³C nuclei d-nb.info. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). To aid in the unambiguous assignment of the ¹³C and ¹H NMR signals, two-dimensional (2D) NMR techniques were also employed d-nb.info. While the specific chemical shift values for this compound are not detailed in the available literature, the use of these standard NMR techniques confirms that a complete structural assignment was achieved.

Infrared (IR) Spectrophotometry

Infrared (IR) spectrophotometry is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The IR spectra of this compound and related compounds have been recorded using a Jasco 480Plus FT-ATR-IR or a Shimadzu FT/IR Prestige 21 spectrophotometer d-nb.info. Although the full spectrum is not provided in the cited literature, this technique is essential for confirming the presence of key functional groups, such as the C=O of the benzoxazolone system, the S=O of the sulfinyl group, and the C-F bond of the fluorophenyl moiety, which are characteristic features of the this compound structure.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique in chemical characterization, providing fundamental insight into the elemental composition of a synthesized compound. This destructive analytical method precisely measures the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample of this compound. The experimental results are then compared against the theoretical values derived from its chemical formula, C₂₁H₂₃FN₂O₃S. A close correlation between the found and calculated values is a critical indicator of the compound's purity and confirmation of its empirical formula.

The process involves the combustion of a small, accurately weighed sample of this compound at high temperatures. This combustion breaks the molecule down into its constituent elements, which are then converted into simple, detectable gases such as carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent atoms. A comparison of the experimentally determined percentages with the theoretical values allows for the assessment of the sample's purity. Significant deviations may indicate the presence of impurities, residual solvents, or that the compound was not synthesized correctly.

Table 1: Theoretical Elemental Composition of this compound (C₂₁H₂₃FN₂O₃S)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 21 | 252.21 | 62.67 |

| Hydrogen | H | 1.01 | 23 | 23.23 | 5.77 |

| Fluorine | F | 19.00 | 1 | 19.00 | 4.72 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 6.96 |

| Oxygen | O | 16.00 | 3 | 48.00 | 11.93 |

| Sulfur | S | 32.07 | 1 | 32.07 | 7.97 |

| Total | 402.53 | 100.00 |

Note: This table presents the calculated theoretical percentages. An actual elemental analysis report would include a "Found (%)" column with the results from the experimental analysis.

Development of Bioanalytical Methods for Preclinical Sample Analysis

To investigate the pharmacokinetic profile of this compound in preclinical studies, a robust and validated bioanalytical method is essential for the accurate quantification of the compound in biological matrices such as plasma, urine, and tissue homogenates. google.com Given the complexity of these matrices, the development of a selective, sensitive, and reproducible method is a critical step. researchgate.net The most common and powerful technique for such applications is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net

The development of an LC-MS/MS method for this compound would involve several key stages:

Sample Preparation: The initial and most critical step is the extraction of this compound from the biological matrix. avma.org This is necessary to remove interfering endogenous components like proteins and lipids that can suppress the instrument's signal and damage the analytical column. Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). avma.org The choice of method depends on the physicochemical properties of this compound and the desired level of sample cleanup.

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The system separates this compound from any remaining matrix components and potential metabolites based on its affinity for a stationary phase (the column) and a mobile phase (the solvent). The selection of the appropriate column chemistry and mobile phase composition is optimized to achieve a sharp, symmetrical peak for this compound with a stable retention time, ensuring good resolution from other components.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion for this compound is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of this compound even at very low concentrations.

Method Validation: Before the method can be used for sample analysis in preclinical studies, it must undergo a rigorous validation process according to regulatory guidelines (e.g., FDA, EMA). This validation ensures the method is reliable and reproducible. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured concentrations to the true values and the degree of scatter in the results from repeated measurements.

Calibration Curve: The relationship between the instrument response and known concentrations of the analyte, which should be linear over the expected concentration range in the study samples.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Table 2: Representative Parameters for a Bioanalytical LC-MS/MS Method for this compound

| Parameter | Typical Condition/Value |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Biological Matrix | Rat Plasma |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatographic Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile containing 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Specific precursor ion > product ion for this compound |

| Internal Standard | A stable isotope-labeled version of this compound or a structurally similar compound |

| Calibration Range | e.g., 1 - 1000 ng/mL |

Note: This table provides an example of typical parameters. The actual conditions would be optimized during method development.

Advanced Computational and Theoretical Studies of Besonprodil

Molecular Modeling and Ligand Docking Studies

Molecular modeling and ligand docking studies are computational techniques used to predict the preferred orientation (binding mode) of a ligand, such as Besonprodil (B1666855), within the binding site of a target protein, like the NMDA receptor. These methods aim to estimate the binding affinity and understand the key interactions driving the formation of the protein-ligand complex.

Prediction of Binding Modes to NMDA Receptor Subunits

This compound is known to selectively antagonize the NR2B subunit of the NMDA receptor. wikipedia.org Molecular docking studies have been employed to predict how this compound binds to this specific subunit, often at the interface between the GluN1 and GluN2B amino-terminal domains (ATDs). nih.gov These studies typically utilize crystal structures or homology models of the NMDA receptor subunits to define the binding pocket. nih.govvlifesciences.com By computationally placing this compound into this pocket and evaluating various poses based on scoring functions, researchers can identify the most likely binding orientations and conformations. gardp.org The predicted binding modes provide insights into the specific amino acid residues within the receptor that interact with different parts of the this compound molecule.

Exploration of Hydrophobic Pockets in Receptor Binding

The binding site for NR2B-selective antagonists like this compound at the GluN1/GluN2B interface often involves interactions with hydrophobic regions or pockets within the receptor structure. nih.gov Molecular docking and subsequent analyses can reveal the extent to which this compound occupies these hydrophobic areas and the nature of the interactions (e.g., van der Waals forces). nih.gov Understanding the role of hydrophobic pockets is crucial for elucidating the structural determinants of ligand binding affinity and selectivity. Studies on related compounds, such as ifenprodil (B1662929) and its derivatives, which share a similar binding site, have highlighted the importance of hydrophobic features, such as aromatic rings, in interacting with these pockets. nih.gov this compound, possessing a fluorophenylmethyl group and a piperidine (B6355638) ring, would likely engage in similar hydrophobic interactions within the binding interface.

Molecular Dynamics Simulations for Receptor-Ligand Interactions

Molecular dynamics (MD) simulations are computational methods that provide a dynamic view of the interactions between a ligand and its target protein over time. github.ionih.gov Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the receptor, allowing for the exploration of conformational changes and the stability of the bound complex. nih.govmdpi.com

For this compound bound to the NMDA receptor, MD simulations could be used to:

Assess the stability of the predicted binding modes obtained from docking studies.

Analyze the fluctuations and movements of this compound within the binding pocket.

Investigate the dynamic interactions between this compound and the surrounding amino acid residues, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts, over the simulation period. nih.gov

Explore potential alternative binding poses or pathways for ligand entry and exit.

While specific detailed MD simulation data for this compound binding to the NMDA receptor were not extensively found in the immediate search results, MD simulations are a standard tool in computational chemistry and drug discovery for gaining a more comprehensive understanding of protein-ligand interactions beyond static snapshots. nih.govmdpi.com

In Silico Prediction of Drug Metabolism and Bioavailability

In silico methods are widely used to predict various pharmacokinetic properties of drug candidates, including metabolism and bioavailability. nih.govfrontiersin.org These predictions are based on the chemical structure of the compound and utilize computational models trained on existing data. frontiersin.orgnews-medical.net

For this compound, in silico tools can predict:

Sites of Metabolism (SOM): Identifying the specific atoms or bonds within the this compound molecule that are likely to be targets for metabolic enzymes, particularly cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. nih.govnih.gov

Metabolic Pathways: Predicting the possible metabolic transformations this compound might undergo, such as oxidation, reduction, hydrolysis, or conjugation, and the resulting metabolites. frontiersin.orgnews-medical.net

Bioavailability: Estimating the extent to which this compound is absorbed and reaches systemic circulation. nih.gov This can involve predicting properties like solubility, permeability, and first-pass metabolism. nih.gov

Some in silico models can predict oral absorption potential based on physicochemical properties like lipophilicity (LogP) and topological polar surface area (TPSA). nih.govmdpi.com this compound has a predicted XlogP of 3.0 uni.lu, suggesting moderate lipophilicity, which is a factor influencing absorption and distribution. In silico predictions can help prioritize compounds with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties early in the drug discovery process. mdpi.com

While specific detailed in silico metabolism and bioavailability prediction results for this compound were not prominently featured, the application of such methods is a common practice in the assessment of drug candidates. nih.govfrontiersin.orgnews-medical.net

Structure-Based Drug Design (SBDD) for Novel this compound Analogues

Structure-Based Drug Design (SBDD) is an iterative process that leverages the 3D structural information of a biological target (like the NMDA receptor) to design and optimize novel ligands. gardp.orgdrugdiscoverynews.comresearchgate.net this compound's activity and its known binding site on the NR2B subunit make it a valuable starting point for SBDD efforts aimed at developing novel analogues with improved potency, selectivity, or pharmacokinetic properties. researchgate.netresearchgate.net

The SBDD process involving this compound could include:

Analysis of this compound's Binding Mode: Detailed examination of how this compound interacts with the amino acids in the NR2B binding pocket, identified through crystallographic data (if available) or reliable molecular docking and MD simulations. nih.govgardp.org

Identification of Key Interactions: Pinpointing the crucial interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts) that contribute most significantly to this compound's binding affinity and selectivity. nih.govmdpi.com